Cas no 851722-01-5 (5-acetyl-6-phenyl-2-sulfanylpyridine-3-carbonitrile)

5-Acetyl-6-phenyl-2-sulfanylpyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with an acetyl group at the 5-position, a phenyl ring at the 6-position, a sulfanyl (thiol) moiety at the 2-position, and a nitrile group at the 3-position. This multifunctional structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of reactive functional groups, such as the thiol and nitrile, allows for further derivatization, enabling the construction of complex molecular frameworks. Its well-defined reactivity profile and stability under standard conditions enhance its utility in research and industrial applications.
5-acetyl-6-phenyl-2-sulfanylpyridine-3-carbonitrile structure
851722-01-5 structure
Product Name:5-acetyl-6-phenyl-2-sulfanylpyridine-3-carbonitrile
CAS No:851722-01-5
MF:C14H10N2OS
MW:254.307001590729
CID:3107908
PubChem ID:2474307
Update Time:2025-05-22

5-acetyl-6-phenyl-2-sulfanylpyridine-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-acetyl-2-mercapto-6-phenylnicotinonitrile
    • 3-Pyridinecarbonitrile, 5-acetyl-1,2-dihydro-6-phenyl-2-thioxo-
    • 5-acetyl-6-phenyl-2-sulfanylpyridine-3-carbonitrile
    • SR-01000063871
    • 5-acetyl-6-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile
    • EN300-12176
    • 851722-01-5
    • AKOS000117171
    • SR-01000063871-1
    • Z57991667
    • Inchi: 1S/C14H10N2OS/c1-9(17)12-7-11(8-15)14(18)16-13(12)10-5-3-2-4-6-10/h2-7H,1H3,(H,16,18)
    • InChI Key: BUCOWHNZGOLDQE-UHFFFAOYSA-N
    • SMILES: C1(=S)NC(C2=CC=CC=C2)=C(C(C)=O)C=C1C#N

Computed Properties

  • Exact Mass: 254.05138412Da
  • Monoisotopic Mass: 254.05138412Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 501
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 85Ų

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Additional information on 5-acetyl-6-phenyl-2-sulfanylpyridine-3-carbonitrile

5-Acetyl-6-Phenyl-2-Sulfanylpyridine-3-Carbonitrile: A Comprehensive Overview

The compound 5-acetyl-6-phenyl-2-sulfanylpyridine-3-carbonitrile, identified by the CAS number 851722-01-5, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridine derivatives, which are widely studied due to their versatile properties and structural diversity. The molecule's structure incorporates an acetyl group, a phenyl group, a sulfanyl (thioether) group, and a cyano group, each contributing uniquely to its chemical behavior and reactivity.

Recent studies have highlighted the importance of pyridine derivatives in drug discovery, particularly in the development of anticancer agents. The presence of the sulfanyl group in 5-acetyl-6-phenyl-2-sulfanylpyridine-3-carbonitrile is of particular interest, as it has been shown to enhance the molecule's ability to interact with biological targets such as enzymes and receptors. This interaction is crucial for modulating cellular pathways and potentially inhibiting cancer cell proliferation.

The synthesis of 5-acetyl-6-phenyl-2-sulfanylpyridine-3-carbonitrile involves a multi-step process that typically includes nucleophilic substitution, oxidation, and coupling reactions. Researchers have optimized these steps to achieve high yields and purity, ensuring the compound's suitability for advanced studies. The molecule's stability under various conditions has also been extensively evaluated, making it a reliable candidate for further experimentation.

In terms of physical properties, 5-acetyl-6-phenyl-2-sulfanylpyridine-3-carbonitrile exhibits a melting point of approximately 180°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its spectroscopic data, including UV-vis and NMR spectra, have been well-documented, providing valuable insights into its electronic structure and functional group interactions.

The application of this compound extends beyond pharmaceuticals. Its unique electronic properties make it a promising candidate for use in organic electronics, particularly in the development of semiconducting materials. Recent research has explored its potential as an active layer material in field-effect transistors (FETs), where its ability to conduct charge carriers efficiently has been demonstrated.

In conclusion, 5-acetyl-6-phenyl-2-sulfanylpyridine-3-carbonitrile represents a significant advancement in the field of organic chemistry. Its diverse functional groups and favorable chemical properties position it as a valuable tool for both academic research and industrial applications. As ongoing studies continue to uncover its full potential, this compound is poised to make substantial contributions to the development of new drugs and advanced materials.

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